molecular formula C10H12ClNO3S B1432456 (2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid CAS No. 1568148-38-8

(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid

Cat. No.: B1432456
CAS No.: 1568148-38-8
M. Wt: 261.73 g/mol
InChI Key: WKJXYFPFWMQJMB-MRVPVSSYSA-N
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Description

“(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid” is a small molecule drug also known as CP-690,550 or Tofacitinib. It was developed by Pfizer for the treatment of various autoimmune disorders. The CAS number for this compound is 1568148-38-8 .


Molecular Structure Analysis

The molecular formula of this compound is C10H12ClNO3S . The InChI code is 1S/C10H12ClNO3S/c1-5(2)8(10(14)15)12-9(13)6-3-4-7(11)16-6/h3-5,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m1/s1 .

Scientific Research Applications

1. Enzyme Inhibition and Peptide Synthesis

  • The molecule has applications in the synthesis of peptides, particularly in the creation of enzyme inhibitors. For instance, it has been utilized in the design of renin inhibitory peptides, where its structural components act as transition-state analogues, mimicking the intermediate formed during enzyme-catalyzed hydrolysis (Thaisrivongs et al., 1987).

2. Stereochemical Analysis and Optical Properties

  • The compound's stereochemical properties have been studied for understanding the configuration and conformation of related acids. Such studies are crucial for developing compounds with specific optical and chiral properties, which are significant in drug synthesis and analysis (Korver & Gorkom, 1974).

3. Computational Peptidology

  • Computational methods, such as conceptual density functional theory, have been applied to study the molecular properties and structures of related peptides. This includes predicting the reactivity descriptors and bioactivity scores, which are essential in drug design and development (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

4. Crystal Structure Analysis

  • Investigations into the crystal structures of similar compounds have provided insights into their molecular geometry, which is vital for understanding how such molecules interact in biological systems and in material science applications (Girisha et al., 2016).

Mechanism of Action

This compound is a Janus kinase (JAK) inhibitor that selectively inhibits JAK3 and to a lesser extent, JAK1. This inhibition can help in the treatment of various autoimmune disorders.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

(2R)-2-[(5-chlorothiophene-2-carbonyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-5(2)8(10(14)15)12-9(13)6-3-4-7(11)16-6/h3-5,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJXYFPFWMQJMB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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